molecular formula C10H15IO3Si B8666557 [4-(Iodomethyl)phenyl](trimethoxy)silane CAS No. 83594-96-1

[4-(Iodomethyl)phenyl](trimethoxy)silane

Cat. No. B8666557
CAS RN: 83594-96-1
M. Wt: 338.21 g/mol
InChI Key: QSTDYFRJMHVDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Iodomethyl)phenyl](trimethoxy)silane is a useful research compound. Its molecular formula is C10H15IO3Si and its molecular weight is 338.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Iodomethyl)phenyl](trimethoxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Iodomethyl)phenyl](trimethoxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83594-96-1

Product Name

[4-(Iodomethyl)phenyl](trimethoxy)silane

Molecular Formula

C10H15IO3Si

Molecular Weight

338.21 g/mol

IUPAC Name

[4-(iodomethyl)phenyl]-trimethoxysilane

InChI

InChI=1S/C10H15IO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3

InChI Key

QSTDYFRJMHVDDK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=C(C=C1)CI)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.7 grams of 4-chloromethylphenyltrimethoxysilane, UTF-24M, in 60 mL of dry acetone was stirred with 1.7 g of NaI and heated at reflux under an argon atmosphere for 5 h. The reaction was performed under yellow Safelight conditions. Acetone was removed under vacuum, and the product was extracted with toluene. The resulting colorless to light yellow liquid was stored as a 0.067M stock solution in toluene. The iodinated silane will be referred to as UTF-24I. A 1H NMR spectrum of UTF-24I in C6D6 exhibited resonances at δ=7.61 (doublet) and 7.02 (doublet) for the aromatic ring protons, δ=3.86 for the benzylic protons, and δ=3.43 for the methoxy protons. These values are in comparison to the 1HNMR spectrum for the chloro (UTF-24M) starting material, which gave resonances at δ=7.68 (doublet), 7.08 (doublet), 4.03 and 3.45. The upfield shift of the benzylic protons is consistent with replacement of chlorine by the less electronegative iodine atom. See the monograph by: E. D. Becker, "High Resolution NMR", Academic Press, New York, pg. 73 (1969). This example demonstrates that a benzyl iodide containing silane can be prepared in solution.
Quantity
1.7 g
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1.7 g
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60 mL
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